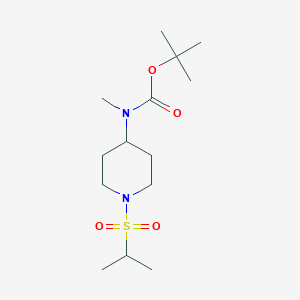

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate

Description

Properties

Molecular Formula |

C14H28N2O4S |

|---|---|

Molecular Weight |

320.45 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(1-propan-2-ylsulfonylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C14H28N2O4S/c1-11(2)21(18,19)16-9-7-12(8-10-16)15(6)13(17)20-14(3,4)5/h11-12H,7-10H2,1-6H3 |

InChI Key |

SUJPMSWIXDBRGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of piperidine derivatives with isopropylsulfonyl chloride and tert-butyl carbamate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylsulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the tert-butyl carbamate motif and piperidine/heterocyclic frameworks. Key differences in functional groups, molecular weight, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings:

Chlorine/iodine substituents (e.g., in and ) increase molecular weight and reactivity, making them suitable for cross-coupling reactions in drug synthesis .

Molecular Weight Trends :

- The target compound (320.45 g/mol) is heavier than pyridine-based analogs (254–297 g/mol) due to the sulfonyl group but lighter than halogenated pyrimidine derivatives (e.g., 518.69 g/mol in ) .

Commercial Availability: The target compound is marked as discontinued by suppliers like CymitQuimica (), whereas analogs such as tert-butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate remain available (e.g., Parchem Chemicals, ).

Synthetic Utility: Piperidine carbamates with sulfonyl groups (e.g., the target) are often used to modulate pharmacokinetic properties, while pyridine/nicotinoyl variants are prioritized for heterocyclic diversity in medicinal chemistry .

Biological Activity

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate is a complex organic compound with the molecular formula and a molecular weight of approximately 320.45 g/mol. This compound is part of a broader class of carbamate derivatives known for their diverse biological activities, particularly in medicinal chemistry. Its unique structural features contribute to its significant reactivity and potential therapeutic applications.

Chemical Structure

The compound features:

- A tert-butyl group, which enhances lipophilicity.

- An isopropylsulfonyl moiety, which may influence interaction with biological targets.

- A piperidine ring , providing a basic nitrogen atom that can participate in hydrogen bonding.

Antibacterial Properties

Research indicates that tert-butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VREfm)

These effects are comparable to traditional antibiotics such as vancomycin and linezolid, suggesting a potential role as an antibacterial agent in clinical settings. The proposed mechanism of action involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, which is crucial for bacterial survival.

The compound's interaction with bacterial targets has been studied using various techniques, including:

- Surface Plasmon Resonance : To determine binding affinities.

- Fluorescence Spectroscopy : To elucidate molecular interactions.

These studies indicate that the compound may inhibit critical enzymatic functions necessary for bacterial growth and replication.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological activity of tert-butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate:

| Compound Name | Structural Feature | Unique Characteristics |

|---|---|---|

| tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)(methyl)carbamate | Methylsulfonyl group instead of isopropylsulfonyl | Different reactivity and applications |

| tert-Butyl (1-(phenylsulfonyl)piperidin-4-yl)(methyl)carbamate | Phenylsulfonyl group introduces aromaticity | Influences chemical behavior and interactions |

| tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate | Ethylsulfonyl group provides distinct steric effects | Varies in reactivity compared to isopropylsulfonyl group |

This table underscores the distinctiveness of tert-butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate regarding its chemical structure and biological activity.

Case Studies and Research Findings

Several studies have highlighted the antibacterial efficacy of this compound:

- Study on MRSA and VREfm : In vitro testing demonstrated that tert-butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate inhibited the growth of MRSA at concentrations as low as 2 µg/mL, comparable to standard treatments like vancomycin.

- Mechanistic Insights : Further research employing molecular docking studies revealed potential binding sites on bacterial enzymes, suggesting that the compound could act as a competitive inhibitor, thereby disrupting normal metabolic processes essential for bacterial survival .

- Resistance Development : Investigations into resistance mechanisms have shown that while some bacteria can develop resistance to conventional antibiotics, the unique action of this carbamate derivative may reduce the likelihood of resistance development due to its novel mechanism targeting multiple pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.